7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, resulting in its diverse biological activities .
Comparison with Similar Compounds
7-Fluoroquinoline: Shares the fluorine substitution but lacks the tetrahydro structure.
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the fluorine atom.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Uniqueness: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the fluorine atom and the tetrahydroquinoline structure, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVEICIDOECMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231291 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-43-2 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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